molecular formula C13H22N2OS B6645119 2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol

2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol

Cat. No.: B6645119
M. Wt: 254.39 g/mol
InChI Key: SVVPWWWRJOACSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol is a complex organic compound that features a cyclohexyl ring, an aminomethyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol typically involves multi-step organic reactions. One common approach is to start with the cyclohexylamine, which undergoes a Mannich reaction with formaldehyde and thiophene-3-ethanol. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The process might include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Aminomethyl)cyclohexyl]acetic acid: A structural derivative with similar functional groups.

    Gabapentin: Another compound with a cyclohexyl ring and aminomethyl group, used as a pharmaceutical agent.

Uniqueness

What sets 2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol apart is its combination of a cyclohexyl ring with a thiophene ring, which imparts unique chemical and physical properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-[[2-(aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2OS/c14-7-10-3-1-2-4-12(10)15-8-13(16)11-5-6-17-9-11/h5-6,9-10,12-13,15-16H,1-4,7-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVPWWWRJOACSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)NCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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